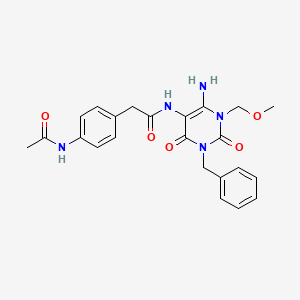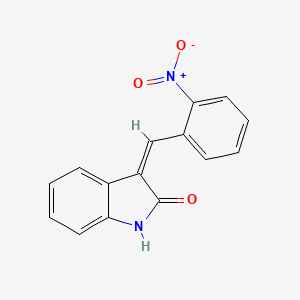
(Z)-3-(2-Nitrobenzylidene)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(2-Nitrobenzylidene)indolin-2-one: is an organic compound that belongs to the class of indolin-2-ones It is characterized by the presence of a nitrobenzylidene group attached to the indolin-2-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Condensation Reaction: The most common method for synthesizing (Z)-3-(2-Nitrobenzylidene)indolin-2-one involves the condensation of 2-nitrobenzaldehyde with indolin-2-one. This reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like ethanol or methanol. The reaction is usually performed at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis of this compound can be carried out using a batch process. This involves mixing the reactants in a reactor, followed by the addition of the base and solvent. The reaction mixture is then stirred and heated to the required temperature. After completion, the product is isolated by filtration, washed, and purified using recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: (Z)-3-(2-Nitrobenzylidene)indolin-2-one can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a catalyst like palladium on carbon, or chemical reductants such as tin(II) chloride in hydrochloric acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups. This can be achieved using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide in an appropriate solvent like methanol or dimethyl sulfoxide.
Major Products:
Reduction: The major product of the reduction reaction is (Z)-3-(2-Aminobenzylidene)indolin-2-one.
Substitution: The major products depend on the substituent introduced, such as (Z)-3-(2-Methoxybenzylidene)indolin-2-one when using sodium methoxide.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Derivatives:
Biology and Medicine:
Anticancer Agents: Research has shown that derivatives of (Z)-3-(2-Nitrobenzylidene)indolin-2-one exhibit anticancer activity by inhibiting specific enzymes or pathways involved in cancer cell proliferation.
Antimicrobial Agents: Some derivatives have demonstrated antimicrobial properties, making them potential candidates for the development of new antibiotics.
Industry:
Dye Intermediates: The compound can be used as an intermediate in the synthesis of dyes and pigments for industrial applications.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Inhibition: The compound and its derivatives can inhibit specific enzymes, such as kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation.
DNA Interaction: Some derivatives can interact with DNA, causing damage to the genetic material of microorganisms, leading to their death.
Comparación Con Compuestos Similares
(Z)-3-(2-Nitrobenzylidene)indolin-2-one vs. (E)-3-(2-Nitrobenzylidene)indolin-2-one: The (Z) and (E) isomers differ in the spatial arrangement of the nitrobenzylidene group, which can affect their reactivity and biological activity.
This compound vs. (Z)-3-(4-Nitrobenzylidene)indolin-2-one: The position of the nitro group on the benzylidene ring (ortho vs. para) can influence the compound’s chemical properties and reactivity.
Uniqueness:
Selective Reactivity: The (Z)-isomer of 3-(2-Nitrobenzylidene)indolin-2-one exhibits unique reactivity patterns compared to its (E)-isomer and other positional isomers, making it valuable for specific synthetic applications and biological studies.
Propiedades
Fórmula molecular |
C15H10N2O3 |
|---|---|
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
(3Z)-3-[(2-nitrophenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C15H10N2O3/c18-15-12(11-6-2-3-7-13(11)16-15)9-10-5-1-4-8-14(10)17(19)20/h1-9H,(H,16,18)/b12-9- |
Clave InChI |
BYWCHUVPMKUJLN-XFXZXTDPSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C\2/C3=CC=CC=C3NC2=O)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3NC2=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


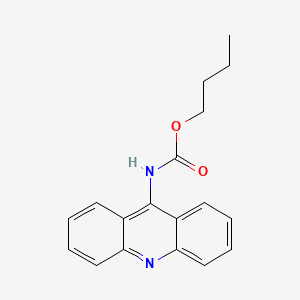
![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B15216692.png)
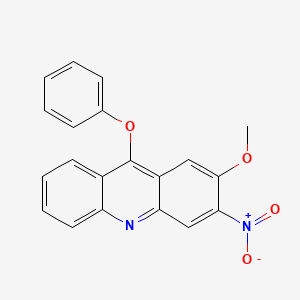
![1-Hydroxybenzo[cd]indol-2(1H)-one](/img/structure/B15216703.png)
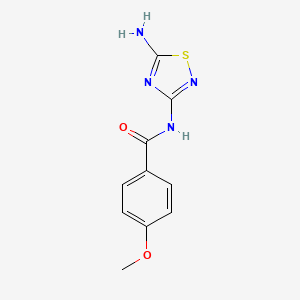
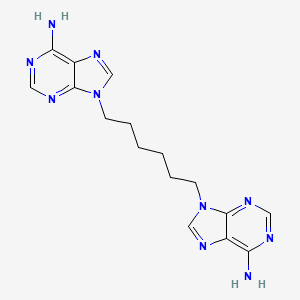
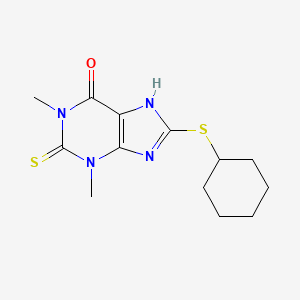
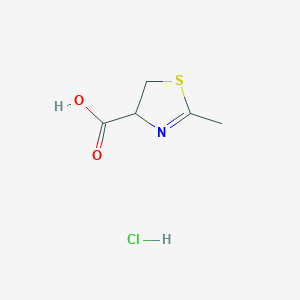
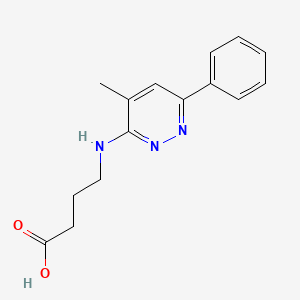
![N-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide](/img/structure/B15216744.png)
![6-Chloro-2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]-1-methylbenz[cd]indolium lactate](/img/structure/B15216752.png)
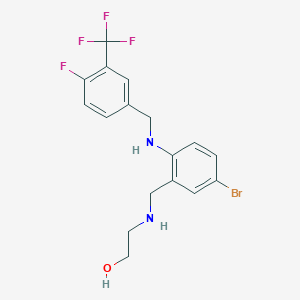
![6-(4-Chlorobenzyl)-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15216770.png)
